![molecular formula C10H9FO2 B14210224 1-[(2S,3S)-3-(4-fluorophenyl)oxiran-2-yl]ethanone](/img/structure/B14210224.png)
1-[(2S,3S)-3-(4-fluorophenyl)oxiran-2-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2S,3S)-3-(4-fluorophenyl)oxiran-2-yl]ethanone is a chemical compound characterized by the presence of an oxirane ring and a fluorophenyl group
Méthodes De Préparation
The synthesis of 1-[(2S,3S)-3-(4-fluorophenyl)oxiran-2-yl]ethanone typically involves the reaction of a fluorophenyl derivative with an epoxide precursor under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the oxirane ring. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield .
Analyse Des Réactions Chimiques
1-[(2S,3S)-3-(4-fluorophenyl)oxiran-2-yl]ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxirane ring into diols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1-[(2S,3S)-3-(4-fluorophenyl)oxiran-2-yl]ethanone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[(2S,3S)-3-(4-fluorophenyl)oxiran-2-yl]ethanone involves its interaction with specific molecular targets and pathways. The oxirane ring can react with nucleophilic sites in biomolecules, leading to the formation of covalent adducts. This interaction can modulate the activity of enzymes and receptors, thereby exerting its biological effects .
Comparaison Avec Des Composés Similaires
1-[(2S,3S)-3-(4-fluorophenyl)oxiran-2-yl]ethanone can be compared with other similar compounds, such as:
1-[(2S,3S)-3-(2-chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methyl-1,2,4-triazole: A compound with similar structural features but different substituents, leading to distinct chemical and biological properties.
1-[(2S,3S)-1-(4-fluorobenzyl)-2-(hydroxymethyl)-3-phenyl-1,6-diazaspiro[3.3]hept-6-yl]-2-(4-morpholinyl)ethanone: Another structurally related compound with unique applications and reactivity.
Propriétés
Formule moléculaire |
C10H9FO2 |
|---|---|
Poids moléculaire |
180.17 g/mol |
Nom IUPAC |
1-[(2S,3S)-3-(4-fluorophenyl)oxiran-2-yl]ethanone |
InChI |
InChI=1S/C10H9FO2/c1-6(12)9-10(13-9)7-2-4-8(11)5-3-7/h2-5,9-10H,1H3/t9-,10+/m1/s1 |
Clé InChI |
DOMIWCJLYGMIMX-ZJUUUORDSA-N |
SMILES isomérique |
CC(=O)[C@@H]1[C@@H](O1)C2=CC=C(C=C2)F |
SMILES canonique |
CC(=O)C1C(O1)C2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Morpholine, 4-[2,6-dibromo-4-[(1,1-dimethylethyl)azo]phenyl]-](/img/structure/B14210152.png)
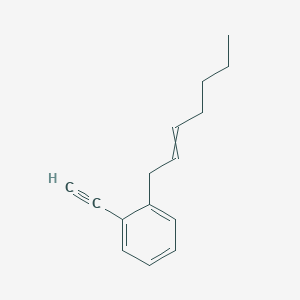
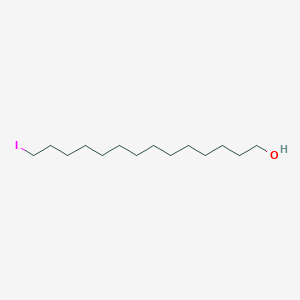
![3-[4-Chloro-3-(trifluoromethyl)anilino]-3-oxopropanoic acid](/img/structure/B14210177.png)
![Quinolinium, 1-[(2-boronophenyl)methyl]-6-methyl-, bromide](/img/structure/B14210183.png)
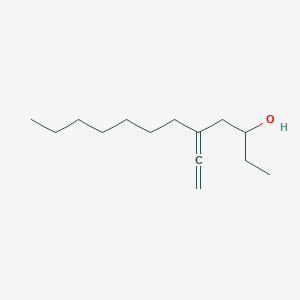
![1-(2-Chlorophenyl)-3-[2-[(2-chlorophenyl)carbamothioylamino]phenyl]thiourea](/img/structure/B14210189.png)
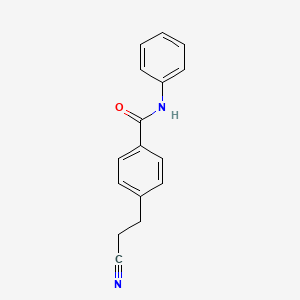
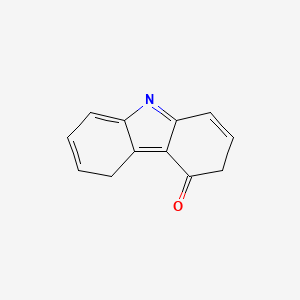
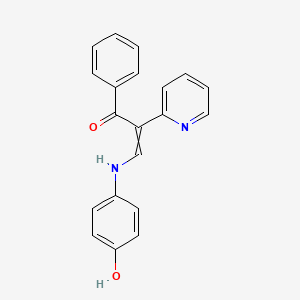
![4-{2-[(E)-Benzylideneamino]ethyl}benzene-1-sulfonamide](/img/structure/B14210206.png)
![2-{5-[(6-Phenylhexyl)sulfanyl]-1,3,4-oxadiazol-2-YL}pyridine](/img/structure/B14210209.png)
![Silane, [(6,6-diiodohexyl)oxy]tris(1-methylethyl)-](/img/structure/B14210218.png)
![[4-(3-Chlorobut-1-yn-1-yl)phenyl]methanol](/img/structure/B14210219.png)
